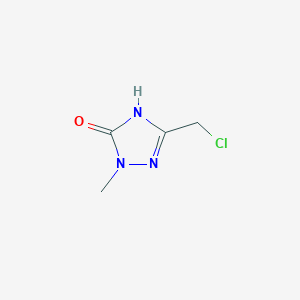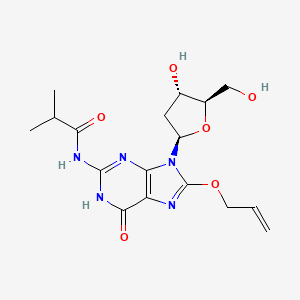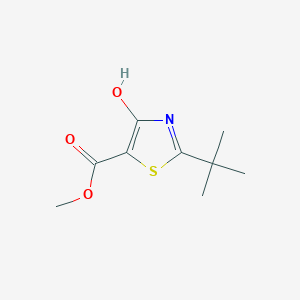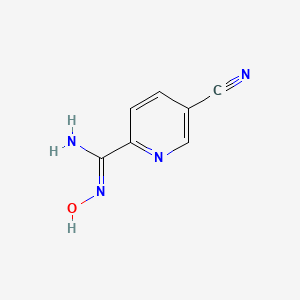![molecular formula C7H9ClN4O B1384653 3-oxo-5-(aminométhyl)-2H-[1,2,4]triazolo[4,3-a]pyridine ; chlorhydrate CAS No. 2241142-24-3](/img/structure/B1384653.png)
3-oxo-5-(aminométhyl)-2H-[1,2,4]triazolo[4,3-a]pyridine ; chlorhydrate
Vue d'ensemble
Description
The compound “5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” belongs to the class of triazolopyridine derivatives . Triazolopyridine derivatives are recognized for their wide range of applications in biochemical, clinical, and pharmaceutical fields . They have been identified as having antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties, as well as being adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various methods. A common approach to constructing the triazolopyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . This process uses oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic techniques. For instance, the FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis
The chemical reactions involving triazolopyridine derivatives are diverse. For instance, the reaction of N-(2-pyridyl)guanidines with NCS followed by treatment with a base results in 2-amino[1,2,4]pyrazolo[1,5-a]pyridines . Another reaction involves the condensation of (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with aromatic aldehydes and malononitrile or ethyl cyanoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives have been studied using various techniques. For instance, electron absorption and luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .Applications De Recherche Scientifique
Thérapie anticoagulante
Le noyau [1,2,4]triazolo[4,3-a]pyridine a été exploré comme un bio-isostère potentiel pour les purines et les acides carboxyliques, qui sont des structures clés dans la thérapie anticoagulante . EN300-6480557 pourrait servir d'inhibiteur dual de la thrombine et du facteur Xa, offrant une nouvelle voie pour le développement d'agents antithrombotiques.
Recherche anticancéreuse
Les composés avec l'échafaudage [1,2,4]triazolo[4,3-a]pyridine ont montré un potentiel significatif dans la recherche anticancéreuse. Ils ont été étudiés pour leur capacité à interagir avec diverses cibles biologiques qui sont pertinentes dans le contexte de la thérapie anticancéreuse .
Applications antimicrobiennes
EN300-6480557 peut présenter des propriétés antimicrobiennes, y compris des activités antibactériennes et antifongiques. Cela en fait un candidat pour le développement de nouveaux agents antimicrobiens, qui sont cruciaux dans la lutte contre les agents pathogènes résistants aux médicaments .
Activités antivirales et antiparasitaires
Les dérivés de la [1,2,4]triazolo[4,3-a]pyridine ont été étudiés pour leurs activités antivirales et antiparasitaires. Ces composés pourraient conduire à la découverte de nouveaux traitements pour les infections virales et les maladies parasitaires .
Agriculture : Développement d'herbicides
En agriculture, EN300-6480557 pourrait être utilisé dans la synthèse d'herbicides. Le noyau [1,2,4]triazolo[4,3-a]pyridine est connu pour posséder des propriétés herbicides, qui peuvent être exploitées pour contrôler efficacement la végétation indésirable .
Recherche cardiovasculaire
Cette classe de composés a été associée à des bienfaits cardiovasculaires, tels que des effets de vasodilatation. EN300-6480557 pourrait contribuer au développement de nouveaux médicaments cardiovasculaires, en particulier ceux qui nécessitent une action vasodilatatrice .
Propriétés analgésiques
Les propriétés analgésiques des dérivés de la [1,2,4]triazolo[4,3-a]pyridine font d'EN300-6480557 un candidat potentiel pour la recherche sur la gestion de la douleur. Il pourrait conduire à la création de nouveaux médicaments pour soulager la douleur .
Chimie de coordination métallique
EN300-6480557 peut agir comme un lieur polyvalent dans la formation de composés de coordination métallique. Ces complexes ont des implications importantes dans les systèmes biologiques et peuvent être utilisés dans diverses applications, notamment la catalyse et la science des matériaux .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Triazolopyridine derivatives have found wide application in drug design and are used in the design of efficient light-emitting materials for phosphorescent OLED devices . Their diverse biological activities and potential for modification suggest that they will continue to be a focus of research in the future .
Propriétés
IUPAC Name |
5-(aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.ClH/c8-4-5-2-1-3-6-9-10-7(12)11(5)6;/h1-3H,4,8H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFJIIUFPBRQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)



![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)



![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)


![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)
